N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C13H13N5O3 and its molecular weight is 287.279. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics , leading to changes in the function of these targets.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that the compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex heterocyclic compound notable for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrazine core with a hydroxyl group at the 8-position of the triazole ring and a dimethylfuran moiety. The molecular formula is C12H12N6O3 with a molecular weight of approximately 288.26 g/mol. Its structure contributes to its diverse biological activities, including antibacterial and anticancer properties.
Antibacterial Activity
This compound exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves interference with essential bacterial proteins or enzymes critical for growth and survival. This suggests that the compound may inhibit key biochemical pathways within bacteria, leading to their death or growth inhibition .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies indicate that it may act as an inhibitor of receptor tyrosine kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By competing with natural ligands for binding to these receptors, the compound could potentially hinder tumor growth .
In Vitro Studies
- Antibacterial Assays : In vitro assays have demonstrated that the compound effectively inhibits bacterial growth at varying concentrations. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showcasing its potential as an antibacterial agent.
- Cytotoxicity Tests : The compound was evaluated for cytotoxicity against cancer cell lines using the MTT assay. Results indicated that it possesses significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), promoting apoptosis through activation of caspases 3/7 and 9 .
- Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and the upregulation of pro-apoptotic proteins such as p53 and Bax. These findings suggest that the compound induces apoptosis via oxidative stress pathways .
Data Summary
Biological Activity | Target | Effect | Methodology |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Growth inhibition | MIC assay |
Antibacterial | Escherichia coli | Growth inhibition | MIC assay |
Anticancer | MCF-7 cells | Cytotoxicity | MTT assay |
Apoptosis Induction | MCF-7 cells | Increased caspase activity | Caspase assay |
Properties
IUPAC Name |
2,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-7-5-9(8(2)21-7)12(19)15-6-10-16-17-11-13(20)14-3-4-18(10)11/h3-5H,6H2,1-2H3,(H,14,20)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDHUFVIDQDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.